Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate
Description
Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅) is a substituted benzoate ester characterized by a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 5, and a nitro (-NO₂) group at position 3 on the aromatic ring. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
ethyl 2-hydroxy-5-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(13)7-4-6(2)5-8(9(7)12)11(14)15/h4-5,12H,3H2,1-2H3 |
InChI Key |
LFPHQGWUFWTZOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
(a) Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (C₉H₈ClNO₅)
- Key Differences : Replaces the methyl group at position 5 with chlorine (Cl).
- Impact: The electron-withdrawing Cl substituent increases acidity of the hydroxyl group compared to the methyl analog. Higher melting point and reduced solubility in nonpolar solvents due to stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .
- Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(b) Methyl 2-hydroxy-5-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅)
- Key Differences : Ethyl ester replaced by a methyl ester.
- Impact: Reduced molecular weight (212.2 g/mol vs. 225.2 g/mol for the ethyl derivative).
(c) Ethyl 2-hydroxy-5-nitronicotinate (C₈H₈N₂O₅)
Physicochemical Properties
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